molecular formula C13H15N5O B11602403 1-(4-Hydroxy-5,6-dimethylpyrimidin-2-yl)-3-phenylguanidine

1-(4-Hydroxy-5,6-dimethylpyrimidin-2-yl)-3-phenylguanidine

Cat. No.: B11602403
M. Wt: 257.29 g/mol
InChI Key: YYOBZZPEPLZPOO-UHFFFAOYSA-N
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Description

N’-(4-HYDROXY-5,6-DIMETHYLPYRIMIDIN-2-YL)-N-PHENYLGUANIDINE is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with hydroxy and dimethyl groups, and a phenylguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-HYDROXY-5,6-DIMETHYLPYRIMIDIN-2-YL)-N-PHENYLGUANIDINE typically involves the reaction of 4-hydroxy-5,6-dimethylpyrimidine with phenylguanidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(4-HYDROXY-5,6-DIMETHYLPYRIMIDIN-2-YL)-N-PHENYLGUANIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

N’-(4-HYDROXY-5,6-DIMETHYLPYRIMIDIN-2-YL)-N-PHENYLGUANIDINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-HYDROXY-5,6-DIMETHYLPYRIMIDIN-2-YL)-N-PHENYLGUANIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Hydroxy-5,6-dimethylpyrimidin-2-yl)-N-methylformamide
  • N-(4-Hydroxy-5,6-dimethylpyrimidin-2-yl)formamide

Uniqueness

N’-(4-HYDROXY-5,6-DIMETHYLPYRIMIDIN-2-YL)-N-PHENYLGUANIDINE is unique due to its specific structural features, such as the presence of both hydroxy and dimethyl groups on the pyrimidine ring and the phenylguanidine moiety

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-1-phenylguanidine

InChI

InChI=1S/C13H15N5O/c1-8-9(2)15-13(17-11(8)19)18-12(14)16-10-6-4-3-5-7-10/h3-7H,1-2H3,(H4,14,15,16,17,18,19)

InChI Key

YYOBZZPEPLZPOO-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC=CC=C2)C

Canonical SMILES

CC1=C(N=C(NC1=O)N=C(N)NC2=CC=CC=C2)C

Origin of Product

United States

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